molecular formula C4H8BrF B125078 1-Bromo-2-fluoro-2-methylpropane CAS No. 19869-78-4

1-Bromo-2-fluoro-2-methylpropane

Cat. No.: B125078
CAS No.: 19869-78-4
M. Wt: 155.01 g/mol
InChI Key: LJNXHUCQQXLSHS-UHFFFAOYSA-N
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Description

“1-Bromo-2-fluoro-2-methylpropane” is a bromofluoroalkyl compound . Its molecular formula is C4H8BrF . It has a molecular weight of 155.01 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is InChI=1S/C4H8BrF/c1-4(2,6)3-5/h3H2,1-2H3 . The Canonical SMILES for this compound is CC(C)(CBr)F .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 155.01 g/mol . It has a computed XLogP3-AA value of 1.9 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of this compound is 153.97934 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 6 .

Scientific Research Applications

  • Stereoselective Synthesis of Amino Acids : 1-Bromo-2-fluoro-alkanes, including 1-Bromo-2-fluoro-2-methylpropane, have been used in the stereoselective synthesis of γ- and δ-fluoro-α-amino acids. These compounds are synthesized through diastereoselective alkylation of camphor-based glycine ester imines, followed by deprotection (Kröger & Haufe, 1997).

  • Study of Rotational Isomerism : Research on 1-bromo-2-methylpropane, closely related to this compound, has provided insights into the rotational isomerism of halogen alkanes. This research is fundamental for understanding the molecular behavior of such compounds in various environments (Müller, Fruwert, & Geiseler, 1981).

  • Application in Radiosynthesis : The compound has potential applications in the field of radiosynthesis. Studies involving the synthesis of related compounds, such as 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol, demonstrate its applicability in developing positron emission tomography (PET) tracers (Rotteveel et al., 2017).

  • Reactivity with Fluorinating Agents : The reactivity of 1-hydroxy-halogenopropanes, including those related to this compound, with fluorinating agents has been studied. This research provides insights into the rearrangement and direct substitution reactions that these compounds undergo (Bycroft, Chowdhury, & Dove, 1978).

  • Thermodynamic Properties : Studies on solution enthalpies of related compounds, like 1-bromoadamantane and 2-bromo-2-methylpropane, in various solvents provide valuable data on their thermodynamic behavior. This is crucial for applications in solution chemistry and process design (Martins et al., 2006).

Mechanism of Action

Target of Action

1-Bromo-2-fluoro-2-methylpropane, also known as tert-butyl bromofluoride, is a halogenated alkane. As such, it primarily targets carbon atoms in organic molecules, particularly those adjacent to functional groups or in positions that allow for stable intermediate formation .

Mode of Action

The compound can participate in various organic reactions, including nucleophilic substitution and elimination reactions . In nucleophilic substitution reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the replacement of the bromine atom . In elimination reactions, a base removes a proton from a carbon atom adjacent to the carbon-bromine bond, leading to the formation of a double bond and expulsion of the bromine atom .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the organic molecule it reacts with. It’s important to note that this compound is primarily used in synthetic chemistry for the preparation of more complex molecules , rather than participating directly in biological pathways.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. As a small, nonpolar molecule, it is likely to be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

It’s known to be used in the preparation of fluoromethyl amino acids , which could potentially influence protein structure and function.

Properties

IUPAC Name

1-bromo-2-fluoro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrF/c1-4(2,6)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNXHUCQQXLSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173624
Record name Propane, 1-bromo-2-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19869-78-4
Record name Propane, 1-bromo-2-fluoro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019869784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1-bromo-2-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19869-78-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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